Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate
Description
Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate is a nicotinic acid ester derivative featuring a hydroxymethyl-substituted phenyl ring attached to the nicotinate moiety. Nicotinate esters are widely explored in pharmaceutical research due to their roles as prodrugs, with applications in topical formulations and systemic delivery .
Properties
IUPAC Name |
methyl 2-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)12-6-3-7-15-13(12)11-5-2-4-10(8-11)9-16/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTVLGRQRPQXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158175 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[3-(hydroxymethyl)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349708-64-0 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[3-(hydroxymethyl)phenyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349708-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-[3-(hydroxymethyl)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The hydroxymethyl group can be introduced through a Friedel-Crafts alkylation reaction using formaldehyde and a Lewis acid catalyst like aluminum chloride. The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium hydroxide in an aqueous or alcoholic solution for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of Methyl 2-(3-(carboxy)phenyl)nicotinate.
Reduction: Formation of Methyl 2-(3-(aminomethyl)phenyl)nicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its nicotinic acid derivative properties which may have therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological systems. The nicotinate moiety may act on nicotinic acid receptors, influencing metabolic pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate and analogous compounds:
Hydrolysis and Metabolic Stability
- Methyl nicotinate : Exhibits exceptional stability in human serum albumin (HSA), with a half-life exceeding 95 hours, attributed to its simple structure and lack of steric hindrance .
- Inferred Behavior of Target Compound : The hydroxymethylphenyl substituent in this compound may moderately reduce hydrolysis rates compared to methyl nicotinate due to steric effects, though the hydrophilic hydroxymethyl group could enhance aqueous solubility.
- Thioester vs. Oxygen Ester: Methyl 2-((3-aminophenyl)thio)isonicotinate (thioester) is expected to hydrolyze faster than oxygen esters due to the nucleophilic susceptibility of sulfur .
Topical Application and Formulation Effects
highlights that vehicle formulation significantly impacts nicotinate ester penetration and erythema induction. For example:
- Hydrophilic Bases : Enhance penetration of polar esters like this compound.
- Lipophilic Ointments: Favor non-polar analogs (e.g., methyl nicotinate) but may reduce the target compound’s efficacy due to its hydroxymethyl group .
Research Findings and Implications
HSA Correlation : Hydrolysis rates in HSA strongly correlate with human plasma, suggesting this compound’s in vitro HSA data could predict in vivo behavior .
Safety Profiles : Compounds like Methyl (3-hydroxyphenyl)-carbamate exhibit lower acute toxicity (GHS Category 4), suggesting nicotinate esters may require stricter handling due to faster hydrolysis and metabolite release .
Biological Activity
Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate (CAS No. 1349708-64-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. It belongs to the class of nicotinic acid derivatives and has been studied for its therapeutic properties, including anti-inflammatory and anticancer effects.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 233.25 g/mol |
| Solubility | Soluble in ethanol |
| Melting Point | Not specified |
This compound is believed to exert its biological effects through several mechanisms, including:
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antioxidant Properties : It potentially scavenges free radicals, contributing to its protective effects against oxidative stress.
- Cell Proliferation Inhibition : Studies suggest that it can interfere with the proliferation of cancer cells, making it a candidate for anticancer therapies.
Research Findings
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced the levels of inflammatory markers in vitro. This suggests its potential use in treating inflammatory diseases .
- Anticancer Activity : In cellular assays, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
- Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative disease models .
Case Studies
- Case Study 1 : In a controlled experiment involving human cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours. This was accompanied by increased levels of apoptotic markers such as caspase-3 activation.
- Case Study 2 : An animal model study showed that administration of the compound led to significant reductions in inflammation markers (TNF-alpha and IL-6) in a dose-dependent manner, suggesting its therapeutic potential in inflammatory conditions.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate?
Methodological Answer: The synthesis typically involves esterification and functional group protection. For example:
- Esterification: Reacting 3-(hydroxymethyl)phenylboronic acid with methyl nicotinate under Suzuki-Miyaura coupling conditions (palladium catalyst, base, and inert atmosphere) .
- Protection of Hydroxymethyl Group: Use tert-butyldimethylsilyl (TBS) chloride to protect the hydroxymethyl group during synthesis to prevent side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling: Use nitrile gloves, lab coat, and fume hood to avoid dermal/ocular exposure. In case of contact, wash with water immediately (see SDS for methyl nicotinate analogs) .
- Storage: Keep in amber glass vials under nitrogen at -20°C to prevent hydrolysis of the ester group. Avoid exposure to heat (>30°C) or humidity, as the hydroxymethyl group may oxidize .
- Stability Testing: Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Analysis:
Advanced Research Questions
Q. What are the potential dimerization pathways of this compound under varying reaction conditions?
Methodological Answer:
- Thermal Dimerization: Heating in toluene at 110°C for 24 hours may yield head-to-tail dimers via quinodimethane intermediates. Monitor via LC-MS and isolate using preparative TLC .
- Photochemical Dimerization: UV irradiation (λ = 300 nm) in acetonitrile can trigger [4+2] cycloaddition. Optimize light intensity and solvent polarity to control regioselectivity .
- Mitigation Strategies: Add radical inhibitors (e.g., BHT) or conduct reactions under nitrogen to suppress unwanted dimerization .
Q. How does the hydroxymethyl substituent influence reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Solvent Effects: In polar aprotic solvents (DMF, DMSO), the hydroxymethyl group enhances electrophilicity of the ester carbonyl via hydrogen bonding. Conduct kinetic studies using H NMR to track reaction rates .
- Comparative Studies: Synthesize analogs without the hydroxymethyl group (e.g., methyl 2-phenylnicotinate) and compare hydrolysis rates (pH 7.4 buffer, 37°C) to isolate substituent effects .
Q. What strategies reduce batch-to-batch variability during scale-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Use in-line FTIR to monitor reaction progress and ensure consistent coupling efficiency (>90%) .
- Design of Experiments (DoE): Optimize parameters (catalyst loading, temperature) via response surface methodology. For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Pd(PPh3)4 (mol%) | 1–5 | 2.5 |
| Temperature (°C) | 80–120 | 100 |
| Reaction Time (hr) | 12–24 | 18 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
